molecular formula C9H10O3S B089249 Ethyl 3-oxo-3-(thiophen-2-yl)propanoate CAS No. 13669-10-8

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

Cat. No. B089249
CAS RN: 13669-10-8
M. Wt: 198.24 g/mol
InChI Key: VKSDKUXHVLZDHO-UHFFFAOYSA-N
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Patent
US08106046B2

Procedure details

To a solution of 1-(thiophen-2-yl)ethanone (2.944 g, 23.3 mmol) and Diethyl carbonate (70 mL) at 0° C. was added sodium hydride (1.86 g, 46.6 mmol). The resulting off-white slurry solution was gradually warmed to 71° C., and stirred for 1.5 hour. The reaction mixture was poured into ice-HOAc—H2O, and extracted with ethyl acetate. The organic phase was washed (brine), dried (MgSO4) and concentrated to give a brown liquid. The crude product was purified via flash chromatography (silica gel cartridge with eluent of 0-3% ethyl acetate/hexane) to afford ethyl 3-oxo-3-(thiophen-2-yl)propanoate as an amble liquid, 4.193 g (91%). LCMS m/z 388.99, 390.09 (M+23); HPLC: Rt 2.01 min. (4.0 min. gradient, Column: YMC Combiscreen C-18, Method A).
Quantity
2.944 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice HOAc—H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=[O:8])[CH3:7].[H-].[Na+].[C:11](=O)([O:15]CC)[O:12][CH2:13][CH3:14]>>[O:8]=[C:6]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)[CH2:7][C:11]([O:12][CH2:13][CH3:14])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
2.944 g
Type
reactant
Smiles
S1C(=CC=C1)C(C)=O
Name
Quantity
1.86 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
70 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Step Two
Name
ice HOAc—H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
71 °C
Stirring
Type
CUSTOM
Details
stirred for 1.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed (brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown liquid
CUSTOM
Type
CUSTOM
Details
The crude product was purified via flash chromatography (silica gel cartridge with eluent of 0-3% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O=C(CC(=O)OCC)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.